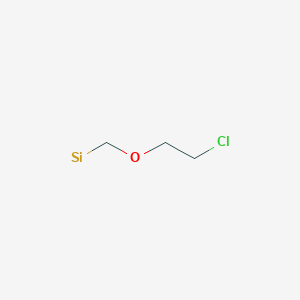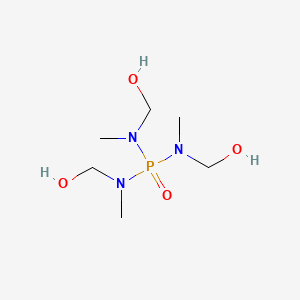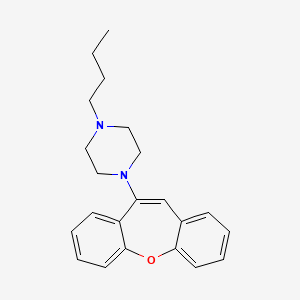
Benz(3,4)indolo(1,2-a)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(3,4)indolo(1,2-a)benzimidazole is a complex heterocyclic compound that features a fusion of benzene, indole, and benzimidazole rings. This unique structure imparts significant chemical stability and diverse biological activities, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(3,4)indolo(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with indole derivatives under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including continuous flow reactors. These methods ensure consistent product quality and yield while minimizing reaction times and resource consumption .
化学反应分析
Types of Reactions
Benz(3,4)indolo(1,2-a)benzimidazole undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or modified biological activities .
科学研究应用
Benz(3,4)indolo(1,2-a)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Benz(3,4)indolo(1,2-a)benzimidazole involves its interaction with various molecular targets, including enzymes and DNA. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the indole fusion.
Indole: Contains the indole moiety but not the benzimidazole ring.
Indolo(2,3-a)pyrrolo(3,4-c)carbazole: Another complex heterocyclic compound with similar biological activities.
Uniqueness
Benz(3,4)indolo(1,2-a)benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a versatile compound in various research applications .
属性
CAS 编号 |
20620-82-0 |
|---|---|
分子式 |
C17H10N2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2,9-diazapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),3,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C17H10N2/c1-2-9-14-13(8-1)18-17-12-7-3-5-11-6-4-10-15(16(11)12)19(14)17/h1-10H |
InChI 键 |
ISINGYZTIIWJRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


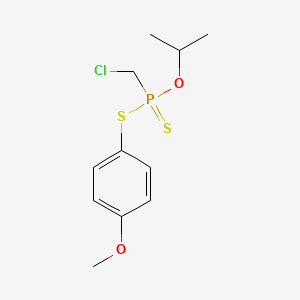

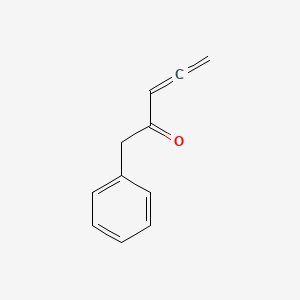
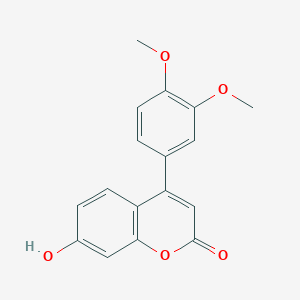
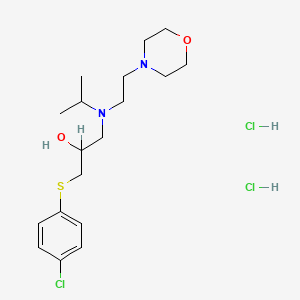
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

